![molecular formula C10H20O2 B14278486 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol CAS No. 129851-47-4](/img/structure/B14278486.png)
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is a chemical compound with a complex structure that includes both alcohol and ether functional groups. This compound is part of the broader class of organic compounds known as terpenoids, which are derived from isoprene units. Terpenoids are known for their diverse biological activities and are commonly found in essential oils and various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol typically involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to isomerization to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through the reaction of isobutene with formaldehyde, followed by isomerization of the resulting intermediate. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-buten-1-ol: A simpler terpenoid alcohol with similar structural features.
2-Methyl-3-buten-2-ol: Another related compound with a similar backbone but different functional groups
Uniqueness
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is unique due to its combination of alcohol and ether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
129851-47-4 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylbut-2-enoxy)butan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-7-12-8-6-10(3,4)11/h5,11H,6-8H2,1-4H3 |
InChI-Schlüssel |
XWKFROPYJWBTBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOCCC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
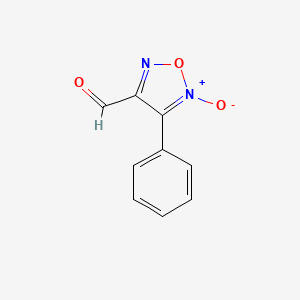
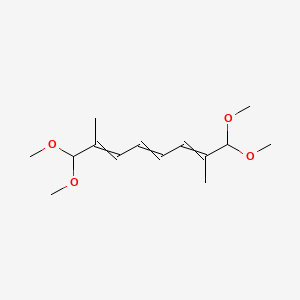

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)
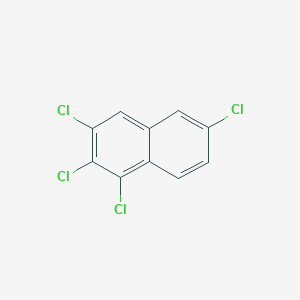
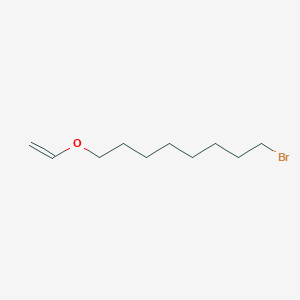
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
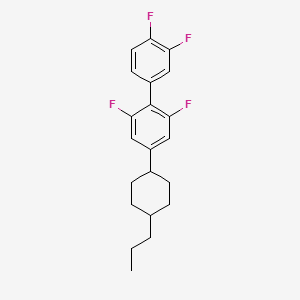
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
